Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is an organic compound with the molecular formula C18H18ClNO4 It is a derivative of propanoate, featuring both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-chlorobenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: The amide is then reacted with ethyl 3-bromopropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(3-METHOXYPHENYL)PROPANOATE: Contains additional chlorine atoms, which may alter its chemical and biological properties.
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]PROPANOATE: Lacks the methoxy group, which may affect its reactivity and applications.
Uniqueness
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20ClNO4 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 3-[(3-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-3-25-18(22)12-17(13-7-9-16(24-2)10-8-13)21-19(23)14-5-4-6-15(20)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
DVBMODQJCJLJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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